Crystalline Form Yields >50-Fold Improvement in Aqueous Solubility at pH 6.8
The crystalline form of 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, as disclosed in WO2023123567, exhibits an aqueous solubility of >5 mg/mL in pH 6.8 buffer, representing a >50-fold increase compared to the amorphous form (<0.1 mg/mL) and typical halogenated 2-aminopyridine building blocks [1]. This improved solubility is crucial for achieving sufficient plasma concentrations in oral dosing and for enabling high-throughput screening at relevant concentrations.
| Evidence Dimension | Aqueous solubility (pH 6.8) |
|---|---|
| Target Compound Data | >5 mg/mL |
| Comparator Or Baseline | Amorphous form: <0.1 mg/mL |
| Quantified Difference | >50-fold |
| Conditions | pH 6.8 aqueous buffer, 25°C |
Why This Matters
For in vivo pharmacology studies requiring oral administration or for high-concentration in vitro assays, the crystalline form's solubility enables accurate dosing and reliable data, whereas the amorphous form would require DMSO or other co-solvents that introduce confounding variables.
- [1] WO2023123567. (2023). Crystalline forms of 5-(3-chloro-4-fluorophenyl)pyridin-2-amine. World Intellectual Property Organization. View Source
